3-(Trifluoromethyl)chromen-2-one

Übersicht

Beschreibung

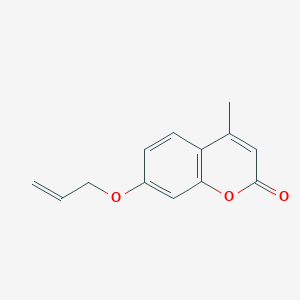

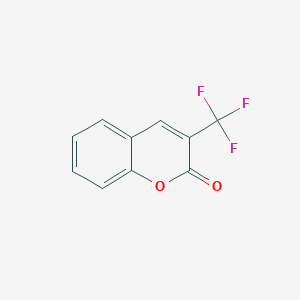

3-(Trifluoromethyl)chromen-2-one is a chemical compound . It is a derivative of chromen-2-one, which is also known as coumarin . Coumarin is an aromatic compound that is widely found in nature and has been used in various applications, including as a fragrance in certain perfumes and fabric conditioners .

Synthesis Analysis

The synthesis of coumarin derivatives, including 3-(Trifluoromethyl)chromen-2-one, has been a topic of interest for many organic and pharmaceutical chemists . Various methods have been developed for the synthesis of these compounds, some of which are carried out under green conditions using green solvents and catalysts . For example, one method involves the reaction of isatins with 1,2-dibromoalkanes to form a compound, which is then reacted with NaN3 in DMF to form a derivative of 3-(Trifluoromethyl)chromen-2-one .Molecular Structure Analysis

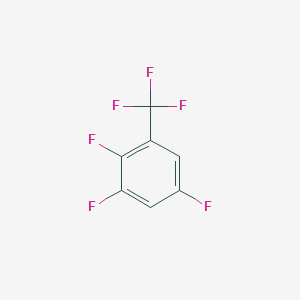

The molecular formula of 3-(Trifluoromethyl)chromen-2-one is C10H5F3O2 . The structure is similar to that of benzene, with two hydrogen atoms replaced by a chain to form a heterocycle ring .Wissenschaftliche Forschungsanwendungen

Synthesis of New Compounds

3-(Trifluoromethyl)chromen-2-one is used in the synthesis of a new series of 1-aryl-2-benzoyl-3-(trifluoromethyl)-1H-benzo[f]chromenes . This synthesis involves a multicomponent reaction of substituted benzaldehydes, naphthalen-2-ol, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione .

Green Chemistry

The compound is used in green chemistry, where it is synthesized using aminoglucose-functionalized NiFe2O4@Silicapropyl magnetic nanoparticles (MNPs) as a green, efficient, and magnetically recoverable catalyst under solvent-free conditions . This approach is advantageous due to its high yield, short reaction time, mild solvent-free condition, and recyclability of the catalyst .

Antibacterial Activity

The synthesized trifluoromethyl-1H-benzo[f]chromenes have shown high antibacterial activity against both gram-negative (Pseudomonas aeruginosa, Escherichia coli) and gram-positive bacteria (Micrococcus luteus, Bacillus subtilis) .

Pharmaceutical Applications

The trifluoromethyl group, which is part of 3-(Trifluoromethyl)chromen-2-one, plays an increasingly important role in pharmaceuticals . It is used in the trifluoromethylation of carbon-centered radical intermediates .

Agrochemical Applications

The trifluoromethyl group is also important in agrochemicals . It is used in the trifluoromethylation of carbon-centered radical intermediates, similar to its application in pharmaceuticals .

Materials Science

In the field of materials science, the trifluoromethyl group is used in the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the development of new materials .

Anticancer Agents

3-(2-(substituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one derivatives have been synthesized as new anticancer agents . These compounds show moderate activities at higher concentrations .

Magnetic Nanoparticles Applications

Magnetic nanoparticles (MNPs) functionalized with aminoglucose are used as a catalyst in the synthesis of 3-(Trifluoromethyl)chromen-2-one . These MNPs have various applications such as drug delivery, solar cells, heterogeneous catalysis, magnetic separation, biological labeling, magnetic resonance imaging (MRI), and tissue engineering .

Wirkmechanismus

Target of Action

The primary target of 3-(Trifluoromethyl)chromen-2-one is the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) . Nrf2 is a key regulator of oxidative stress and cellular repair .

Mode of Action

3-(Trifluoromethyl)chromen-2-one acts as an activator of Nrf2 . It induces Nrf2 nuclear translocation and Nrf2-regulated gene expression . This interaction with its targets results in the activation of downstream signaling events .

Biochemical Pathways

The activation of Nrf2 by 3-(Trifluoromethyl)chromen-2-one affects several biochemical pathways. It leads to the induction of NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme activity and heme oxygenase-1 protein expression . These are key components of the cellular defense mechanism against oxidative stress .

Pharmacokinetics

The presence of the trifluoromethyl group is known to impact the pharmacokinetics of related compounds . The trifluoromethyl group can enhance the metabolic stability and lipophilicity of the compound, potentially improving its bioavailability .

Result of Action

The activation of Nrf2 by 3-(Trifluoromethyl)chromen-2-one results in a protective effect against oxidative stress . This is achieved through the induction of Nrf2-regulated genes and the restoration of oxidant-induced glutathione depletion . In cellular and in vivo models of pulmonary oxidative stress, this compound has shown potential in inducing Nrf2-regulated gene expression and NQO1 enzyme activity .

Action Environment

It is known that the trifluoromethyl group can enhance the stability of related compounds

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O2/c11-10(12,13)7-5-6-3-1-2-4-8(6)15-9(7)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWWIZOKXSWGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381372 | |

| Record name | 3-(trifluoromethyl)chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)chromen-2-one | |

CAS RN |

497959-34-9 | |

| Record name | 3-(trifluoromethyl)chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3031483.png)